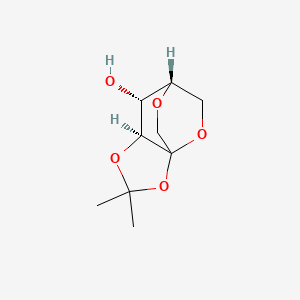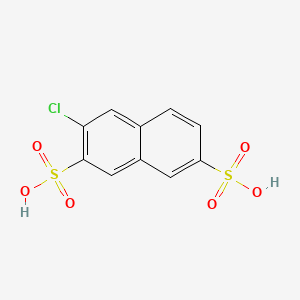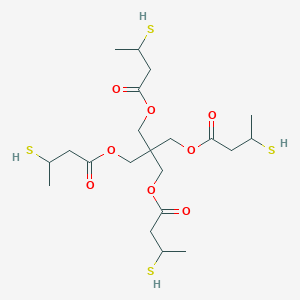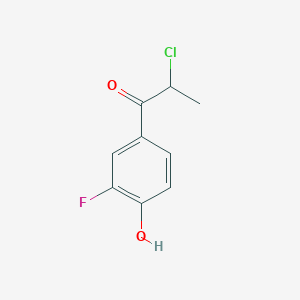![molecular formula C12H17NO2 B13406576 2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone CAS No. 902267-47-4](/img/structure/B13406576.png)
2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[(2-Hydroxyethyl)methylamino]propiophenone: is an organic compound with the molecular formula C12H17NO2. It contains a total of 32 bonds, including 15 non-hydrogen bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Hydroxyethyl)methylamino]propiophenone typically involves the reaction of 2-hydroxyethylamine with propiophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of alpha-[(2-Hydroxyethyl)methylamino]propiophenone involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored and controlled to ensure consistent quality and efficiency. The compound is produced in bulk quantities and undergoes rigorous quality control tests to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-[(2-Hydroxyethyl)methylamino]propiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of alcohols or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Applications De Recherche Scientifique
Alpha-[(2-Hydroxyethyl)methylamino]propiophenone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for developing pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of alpha-[(2-Hydroxyethyl)methylamino]propiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Alpha-[(2-Hydroxyethyl)methylamino]propiophenone can be compared with other similar compounds to highlight its uniqueness:
2-Hydroxyethylamine: This compound shares the hydroxyethylamine functional group but lacks the propiophenone moiety.
Propiophenone: This compound contains the propiophenone moiety but lacks the hydroxyethylamine group.
Alpha-[(2-Hydroxyethyl)methylamino]acetophenone: This compound is structurally similar but has an acetophenone moiety instead of a propiophenone moiety.
The unique combination of functional groups in alpha-[(2-Hydroxyethyl)methylamino]propiophenone imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
902267-47-4 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3 |
Clé InChI |
XXUVIQYPOTWQCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


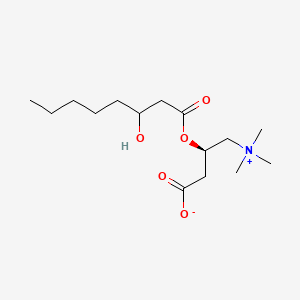
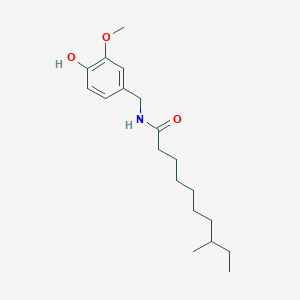
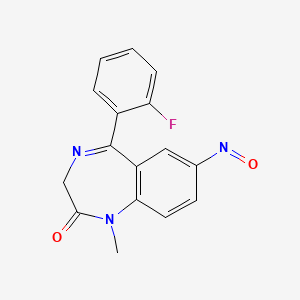
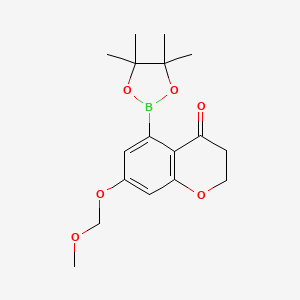
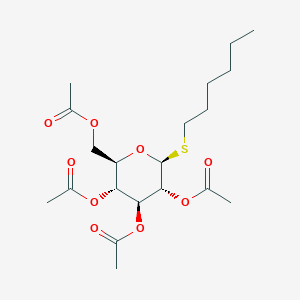
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
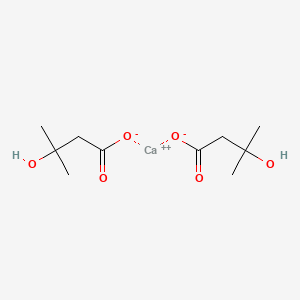
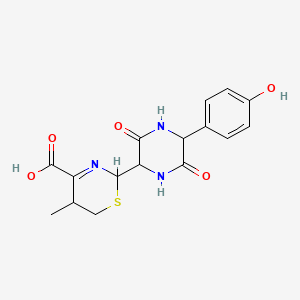
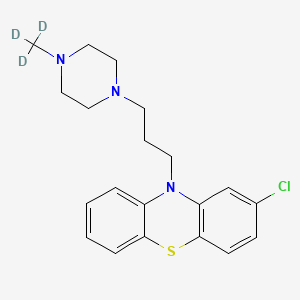
![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
